Technical Guide: Physicochemical Properties of TG(18:1/14:0/18:1)
Technical Guide: Physicochemical Properties of TG(18:1/14:0/18:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of the triglyceride TG(18:1/14:0/18:1), also known as 1,3-dioleoyl-2-myristoyl-glycerol. This mixed-acid triglyceride consists of a glycerol (B35011) backbone esterified with two oleic acid (18:1) molecules at the sn-1 and sn-3 positions and one myristic acid (14:0) molecule at the sn-2 position. Understanding the physicochemical characteristics of this molecule is essential for its application in various research and development contexts, including lipidomics, drug formulation, and nutritional science. While specific experimental data for this particular triglyceride is limited, this guide consolidates available information and provides standardized experimental protocols for its characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of TG(18:1/14:0/18:1) are summarized below. Due to the scarcity of direct experimental data, some properties are presented as qualitative descriptions or compared with structurally similar triglycerides.
Table 1: Summary of Physicochemical Properties of TG(18:1/14:0/18:1)
| Property | Value/Description | Source/Method |
| Synonyms | 1,3-Dioleoyl-2-myristoyl-glycerol, 1,3-Olein-2-Myristin | [1] |
| Molecular Formula | C₅₃H₉₈O₆ | [1] |
| Formula Weight | 831.3 g/mol | [1] |
| Physical State | An oil at room temperature. | [1] |
| Melting Point | Data not available. For comparison, TG(18:1/16:0/18:1) has a melting point of 19 °C.[2][3] | Inferred |
| Boiling Point | Data not available. Triglycerides generally decompose at high temperatures. | Inferred |
| Density | Data not available. For comparison, TG(18:1/16:0/18:1) has a density of 0.9046 g/cm³ at 20 °C.[2] | Inferred |
| Solubility | - Methanol: Slightly soluble.[1]- Water: Insoluble (inferred from general triglyceride properties).[4]- Nonpolar Organic Solvents (e.g., chloroform, ether, benzene, acetone): Soluble (inferred from general triglyceride properties).[5][6] | [1][4][5][6] |
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of triglycerides like TG(18:1/14:0/18:1).
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting and crystallization behavior of fats and oils.[7][8][9][10][11]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of TG(18:1/14:0/18:1) into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any volatilization during heating. An empty, sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature above the complete melting point.
-
Hold at the high temperature for a few minutes to erase the sample's thermal history.
-
Cool the sample at a controlled rate back to the initial temperature to observe crystallization.
-
Perform a second heating scan under the same conditions to obtain a consistent melting profile.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidation.
-
Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the thermogram. The enthalpy of fusion is calculated from the area under the peak.
Determination of Density by Pycnometer
A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows a precise volume of liquid to be obtained. This method is highly accurate for determining the density of liquids.[12][13][14][15][16]
Protocol:
-
Preparation: Thoroughly clean and dry the pycnometer.
-
Tare Weight: Accurately weigh the empty, dry pycnometer (m₀).
-
Sample Filling: Fill the pycnometer with TG(18:1/14:0/18:1) at a constant, recorded temperature (e.g., 20 °C), ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Cleaning: Carefully wipe dry the outside of the filled pycnometer.
-
Gross Weight: Weigh the pycnometer filled with the sample (m₁).
-
Reference Measurement: Repeat steps 3-5 using a reference liquid of known density at the same temperature, typically distilled water (m₂).
-
Calculation:
-
Mass of the sample (m_sample) = m₁ - m₀
-
Mass of water (m_water) = m₂ - m₀
-
Volume of the pycnometer (V) = m_water / density_of_water
-
Density of the sample (ρ_sample) = m_sample / V
-
Determination of Solubility by Gravimetric Method
The gravimetric method is a straightforward and reliable way to determine the solubility of a compound in a specific solvent at a given temperature.[17][18][19][20][21]
Protocol:
-
Saturated Solution Preparation: Add an excess amount of TG(18:1/14:0/18:1) to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Allow the undissolved solute to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter compatible with the solvent.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the triglyceride. Dry the residue to a constant weight.
-
Weighing: Accurately weigh the evaporating dish containing the dried solute.
-
Calculation:
-
Mass of the dissolved solute = (Weight of dish + solute) - (Weight of empty dish)
-
Solubility = Mass of dissolved solute / Volume of solvent used
-
Signaling Pathways
TG(18:1/14:0/18:1) is not known to be a direct signaling molecule. However, its metabolic products, particularly diacylglycerol (DAG), are crucial second messengers in various signaling cascades. The primary relevant pathway is the hydrolysis of the triglyceride by lipases, which releases DAG and fatty acids. DAG then activates key enzymes such as Protein Kinase C (PKC).[22][23][24][25][26][27][28][29][30]
Triglyceride Hydrolysis Pathway
The breakdown of triglycerides is a stepwise process catalyzed by different lipases.
Caption: Stepwise hydrolysis of TG(18:1/14:0/18:1) by lipases.
Diacylglycerol (DAG) Signaling Pathway via Protein Kinase C (PKC) Activation
Once produced, diacylglycerol acts as a second messenger to recruit and activate members of the Protein Kinase C family, which in turn phosphorylate a multitude of downstream targets, leading to various cellular responses.[23][24][25][27][31]
Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG).
References
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- 24. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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